molecular formula C11H13Si B14517213 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl CAS No. 62381-49-1

2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl

Cat. No.: B14517213
CAS No.: 62381-49-1
M. Wt: 173.31 g/mol
InChI Key: RNTHWUAUXVDPPE-UHFFFAOYSA-N
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Description

2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl is an organosilicon compound that features a unique structure combining a tetrahydrobenzene ring with a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl typically involves the reaction of a silicon-containing precursor with a tetrahydrobenzene derivative. One common method is the hydrosilylation of 1,2,3,4-tetrahydrobenzene with a vinylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Functionalized silicon-containing compounds.

Scientific Research Applications

2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as silicone-based polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in various biochemical pathways. The vinyl group can undergo polymerization reactions, leading to the formation of long-chain polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl: Unique due to the presence of both a tetrahydrobenzene ring and a silicon atom.

    This compound derivatives: Functionalized derivatives with various substituents on the silicon atom.

    Vinylsilane compounds: Similar in structure but lack the tetrahydrobenzene ring.

Uniqueness

This compound is unique due to its combination of a tetrahydrobenzene ring and a silicon atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62381-49-1

Molecular Formula

C11H13Si

Molecular Weight

173.31 g/mol

InChI

InChI=1S/C11H13Si/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2

InChI Key

RNTHWUAUXVDPPE-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1CCC2=CC=CC=C2C1

Origin of Product

United States

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